

The Benzilic Acid Rearrangement: A Historical and Technical Guide

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A Cornerstone of Organic Chemistry: The First Molecular Rearrangement

The **benzilic acid** rearrangement holds a significant place in the history of organic chemistry as the first documented example of a molecular rearrangement reaction. First observed by the renowned German chemist Justus von Liebig in 1838, this reaction involves the 1,2-rearrangement of 1,2-diketones to form α -hydroxy carboxylic acids when treated with a strong base.[1] The archetypal example, from which the reaction derives its name, is the conversion of benzilic acid using potassium hydroxide.[1]

Over the subsequent decades, the intricacies of this transformation were unraveled, with the currently accepted mechanism being comprehensively proposed by Sir Christopher Kelk Ingold.[2] The reaction has since become a classic tool in organic synthesis, valued for its utility in carbon skeleton modification, particularly in the contraction of cyclic systems.[2] This technical guide provides an in-depth exploration of the history, mechanism, and practical applications of the **benzilic acid** rearrangement, tailored for researchers, scientists, and professionals in drug development.

The Mechanism of Rearrangement: A Step-by-Step Analysis

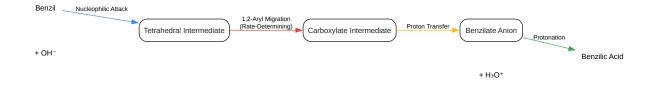
The **benzilic acid** rearrangement proceeds through a well-elucidated, multi-step mechanism that is second order overall, being first order in both the diketone and the base.[2] The key



steps are outlined below:

- Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the 1,2-diketone (Benzil in this example). This forms a tetrahedral alkoxide intermediate.
- 1,2-Migration: This is the crucial, rate-determining step of the reaction. It involves the
 migration of one of the aryl or alkyl groups from the adjacent carbonyl carbon to the carbon
 bearing the hydroxyl group. This migration occurs with a concomitant transfer of the negative
 charge to the oxygen of the second carbonyl group, forming a carboxylate intermediate.
- Proton Transfer: An intramolecular proton transfer then occurs from the newly formed carboxylic acid to the more basic alkoxide, resulting in a resonance-stabilized carboxylate ion.
- Protonation: Finally, upon acidic workup, the carboxylate is protonated to yield the final α-hydroxy carboxylic acid product (**Benzilic Acid**).

The following diagram, generated using the DOT language, illustrates this mechanistic pathway:



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Accepted mechanism of the **benzilic acid** rearrangement.

Experimental Evidence Supporting the Mechanism



The proposed mechanism is supported by a wealth of experimental evidence, most notably from isotopic labeling studies. When the reaction is carried out in the presence of water enriched with the ¹⁸O isotope, the recovered unreacted benzil is found to have incorporated ¹⁸O. This observation strongly supports the initial rapid and reversible formation of the tetrahedral intermediate. The rate of this oxygen exchange is significantly faster than the rate of the rearrangement, confirming that the nucleophilic attack is not the rate-determining step.[2]

Quantitative Data: Migratory Aptitude and Reaction Yields

The efficiency and product distribution of the **benzilic acid** rearrangement are influenced by the nature of the migrating group. Generally, aryl groups exhibit a higher migratory aptitude than alkyl groups. Furthermore, the presence of electron-withdrawing substituents on an aryl ring enhances its migratory aptitude. The following table summarizes the relative migratory aptitude of various groups.

| Migrating Group | Relative Migratory Aptitude (Approximate) |
|-----------------|---|
| p-Anisyl | Low |
| p-Tolyl | Moderate |
| Phenyl | High |
| p-Chlorophenyl | Very High |
| p-Nitrophenyl | Highest |

Note: This table provides a qualitative trend. Precise quantitative values can vary depending on reaction conditions.

The yields of the **benzilic acid** rearrangement are generally good to excellent, particularly for aromatic 1,2-diketones. However, for aliphatic diketones that possess enolizable α -protons, yields can be diminished due to competing side reactions such as aldol condensation.



| Substrate | Product | Yield (%) |
|--------------------------|--|-----------|
| Benzil | Benzilic Acid | 90-95 |
| Furil | Furilic Acid | 85-95 |
| 9,10-Phenanthrenequinone | 9-Hydroxy-9-fluorenecarboxylic acid | ~90 |
| Cyclohexane-1,2-dione | 1- Hydroxycyclopentanecarboxyli c acid | Moderate |

Key Experimental Protocols Synthesis of Benzilic Acid from Benzil

This classic experiment demonstrates the core principles of the **benzilic acid** rearrangement.

Materials:

- Benzil
- Potassium Hydroxide (KOH)
- Ethanol (95%)
- Hydrochloric Acid (HCl), concentrated
- Water
- · Round-bottom flask
- Reflux condenser
- Beakers
- Büchner funnel and filter flask
- Melting point apparatus

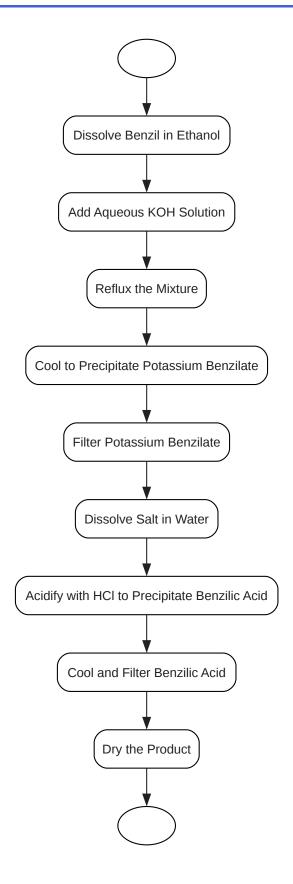


Procedure:

- In a round-bottom flask, dissolve 5.0 g of benzil in 15 mL of 95% ethanol by gentle warming.
- Prepare a solution of 5.0 g of potassium hydroxide in 10 mL of water.
- Add the potassium hydroxide solution to the warm benzil solution.
- Attach a reflux condenser and heat the mixture to a gentle reflux for 15-20 minutes. The solution will turn deep reddish-brown.
- After the reflux period, cool the reaction mixture in an ice bath. The potassium salt of benzilic acid will precipitate.
- Collect the potassium benzilate by vacuum filtration and wash the crystals with a small amount of cold ethanol.
- Dissolve the potassium benzilate in approximately 100 mL of warm water.
- Slowly, and with stirring, add concentrated hydrochloric acid to the solution until it is acidic to litmus paper. This will precipitate the **benzilic acid**.
- Cool the mixture in an ice bath to ensure complete precipitation.
- Collect the benzilic acid by vacuum filtration, wash the crystals with cold water, and allow them to air dry.
- The purity of the product can be assessed by its melting point (150-151 °C).

The following diagram illustrates the general workflow for this experiment:





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Experimental workflow for the synthesis of benzilic acid.



Isotopic Labeling Experiment (Conceptual Protocol)

While the full experimental details from the original studies are not readily available, a conceptual protocol for the ¹⁸O labeling experiment can be outlined as follows:

Objective: To demonstrate the reversible formation of the tetrahedral intermediate by observing the incorporation of ¹⁸O into the starting material.

Materials:

- Benzil
- · Potassium Hydroxide
- H₂¹⁸O (¹⁸O-enriched water)
- Dioxane (as a co-solvent to ensure solubility)
- Standard workup and analysis equipment (e.g., mass spectrometer)

Procedure:

- A solution of benzil and potassium hydroxide is prepared in a mixture of dioxane and H₂18O.
- The reaction is allowed to proceed for a time shorter than that required for significant rearrangement to occur.
- The reaction is quenched, and the unreacted benzil is carefully isolated and purified.
- The isotopic composition of the recovered benzil is analyzed by mass spectrometry.
- The presence of a significant amount of ¹⁸O in the recovered benzil would confirm its incorporation through the formation of the hydrated intermediate.

Conclusion and Future Directions

The **benzilic acid** rearrangement, from its discovery in the early 19th century to its detailed mechanistic elucidation in the 20th century, stands as a testament to the power of observation and systematic investigation in chemical science. For researchers and drug development



professionals, a thorough understanding of this and other classical reactions provides a strong foundation for the design of novel synthetic routes and the development of new chemical entities. While the fundamental aspects of the **benzilic acid** rearrangement are well-established, ongoing research continues to explore its application in new synthetic contexts, including asymmetric variations and its use in the synthesis of complex natural products and medicinally relevant molecules. The continued study of such foundational reactions will undoubtedly lead to further innovations in the field of organic chemistry.

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